2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate
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Overview
Description
2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an aminobenzoate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate typically involves the reaction of 2,2,6,6-Tetramethyl-4-piperidone with 4-aminobenzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminobenzoate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is employed in the production of light stabilizers and antioxidants for plastics and other materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can act as a stabilizer by inhibiting the degradation of materials through its antioxidant properties. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone
- 4-Amino-2,2,6,6-tetramethylpiperidine
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-yl 4-aminobenzoate is unique due to its combined piperidine and aminobenzoate structure, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)9-13(10-16(3,4)18-15)20-14(19)11-5-7-12(17)8-6-11/h5-8,13,18H,9-10,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIMYAPCFFQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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